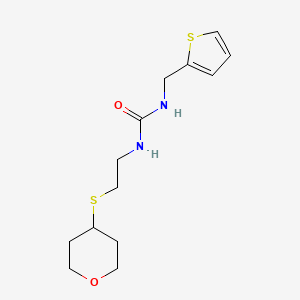
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group, a tetrahydropyran ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable diol.
Thioether Formation: The tetrahydropyran intermediate is then reacted with an appropriate thiol to form the thioether linkage.
Urea Formation: The final step involves the reaction of the thioether intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving thiophene or urea derivatives.
Mechanism of Action
The mechanism of action of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and thiophene rings could facilitate binding to hydrophobic pockets, while the urea group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
1-(2-(methylthio)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methylthio group instead of the tetrahydropyran ring.
1-(2-(ethylthio)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with an ethylthio group instead of the tetrahydropyran ring.
Uniqueness
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the tetrahydropyran ring, which can impart different steric and electronic properties compared to simpler thioether derivatives. This uniqueness can influence its reactivity and interactions in various applications, making it a compound of interest for further study.
Properties
IUPAC Name |
1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c16-13(15-10-12-2-1-8-18-12)14-5-9-19-11-3-6-17-7-4-11/h1-2,8,11H,3-7,9-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWTZRYVGGCCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2759281.png)
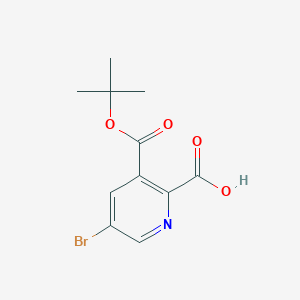
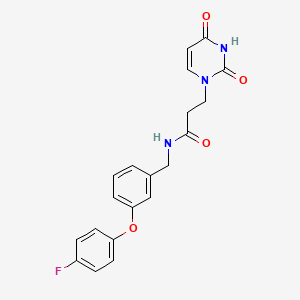
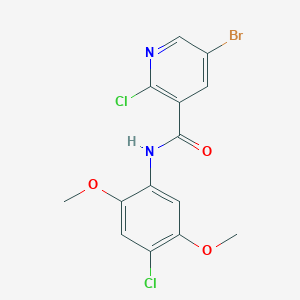
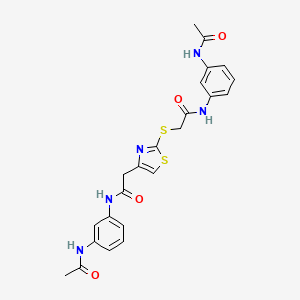
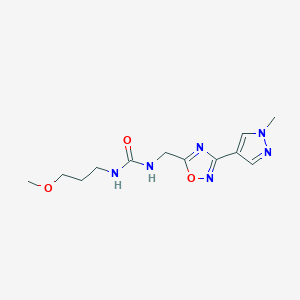
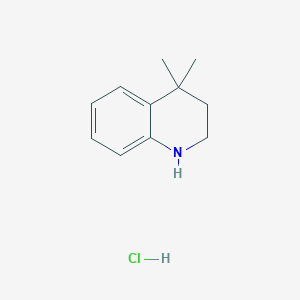
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)
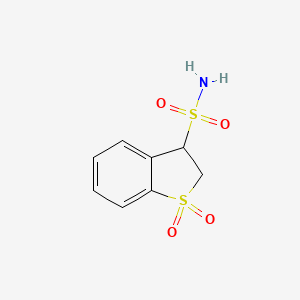
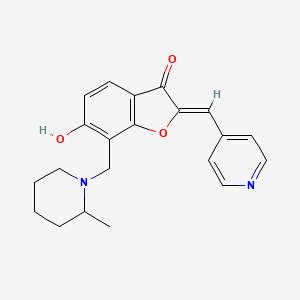
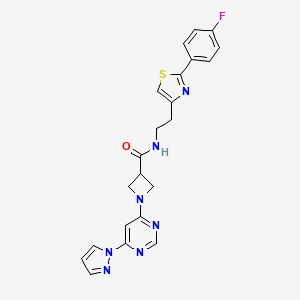
![2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2759302.png)
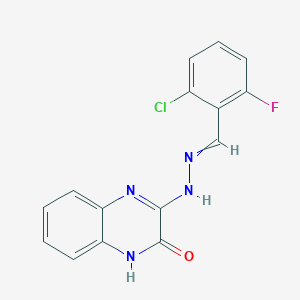
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2759304.png)
